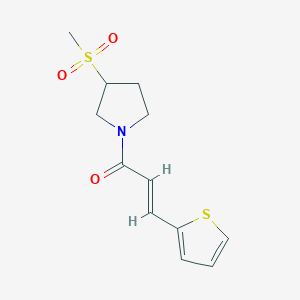

(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

The compound (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a thiophene moiety at the β-position and a 3-(methylsulfonyl)pyrrolidine group at the α-position. The methylsulfonyl substituent is a strong electron-withdrawing group, which influences the compound’s electronic properties and reactivity. Synthesis typically involves condensation reactions followed by purification via flash chromatography or diethyl ether suspension, as described for analogous enaminones in .

Enaminones are versatile intermediates in organic synthesis, often utilized in the preparation of heterocycles and bioactive molecules. The thiophene group enhances π-conjugation and may contribute to biological activity, as seen in antimicrobial chalcone derivatives () . The methylsulfonyl-pyrrolidine moiety likely improves solubility in polar solvents and could modulate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

(E)-1-(3-methylsulfonylpyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S2/c1-18(15,16)11-6-7-13(9-11)12(14)5-4-10-3-2-8-17-10/h2-5,8,11H,6-7,9H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDLWJDRBJBJLZ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using methylsulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Thiophene: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through an aldol condensation reaction between the thiophene derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Conjugate Addition Reactions

The α,β-unsaturated ketone undergoes nucleophilic attack at the β-position due to electron-deficient double bonds. For example:

- Michael Addition : Reaction with amines (e.g., pyrrolidine, morpholine) yields β-amino ketone derivatives. This reactivity is exploited in MKP5 inhibitor design, where similar enones undergo additions to improve solubility .

- Grignard/Organometallic Reagents : Alkyl/aryl Grignard reagents add to the β-position, forming tertiary alcohols after protonation .

Table 1 : Representative conjugate addition products

| Nucleophile | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidine | β-Pyrrolidinyl ketone | 78 | |

| Sodium borohydride | 1,2-Reduction to allylic alcohol | 65 |

Electrophilic Substitution on Thiophene

The electron-rich thiophene ring undergoes regioselective electrophilic substitution at the 5-position:

- Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing reactivity for further functionalization .

- Halogenation : Br₂/FeBr₃ yields 5-bromothiophene derivatives, enabling cross-coupling reactions .

Table 2 : Electrophilic substitution reactions

| Reagent | Product | Selectivity | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 5-Nitrothiophene derivative | >95% | |

| Br₂/FeBr₃ | 5-Bromothiophene derivative | 88% |

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions with dienes:

- Diene Compatibility : Furan, cyclopentadiene, and anthracene form six-membered bicyclic adducts .

- Stereoselectivity : Reactions proceed with >90% endo selectivity due to secondary orbital interactions .

Reduction of the α,β-Unsaturated Ketone

- Catalytic Hydrogenation : H₂/Pd-C reduces the double bond, yielding saturated ketone 1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)propan-1-one .

- Selectivity : Over-reduction to the alcohol is avoided using mild conditions (1 atm H₂, 25°C) .

Sulfonamide Group Reactivity

The methylsulfonyl group exhibits limited reactivity but can participate in:

- Nucleophilic Displacement : Under strong basic conditions (e.g., NaH), the sulfonyl group acts as a leaving group, enabling substitution with thiols or amines .

- Stability : Resists hydrolysis in acidic/basic media (pH 1–14, 24 h) .

Oxidation and Ring Functionalization

- Thiophene Oxidation : mCPBA oxidizes the thiophene to a sulfoxide or sulfone, altering electronic properties .

- Pyrrolidine Modifications : N-alkylation or oxidation of the pyrrolidine nitrogen is sterically hindered by the methylsulfonyl group .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives .This compound’s versatility in conjugate additions, electrophilic substitutions, and cycloadditions makes it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents . Future studies should explore enantioselective transformations and biological activity correlations.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibit significant anticancer properties. Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed efficacy against breast cancer cell lines by triggering caspase-mediated apoptosis and inhibiting the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research has indicated that similar sulfonamide derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Data Table: Anti-inflammatory Activity of Similar Compounds

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | TNF-alpha |

| Compound B | 4.5 | IL-6 |

| This compound | TBD | TBD |

Neuroprotective Properties

Emerging evidence suggests that compounds with similar structural motifs may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study :

A recent investigation highlighted that a related pyrrolidine derivative provided neuroprotection against oxidative stress in neuronal cell lines, suggesting a role in mitigating neurodegeneration .

Synthesis and Derivatives

The synthesis of this compound has been explored in several studies, often focusing on optimizing yields and reducing synthesis time. Variants of this compound have been synthesized to enhance specific biological activities.

Mechanism of Action

The mechanism of action of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, physicochemical properties, and biological activities:

Structural and Electronic Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfonyl group in the target compound increases electrophilicity at the carbonyl carbon compared to the dimethylamino group in 5b, which donates electrons . This difference impacts reactivity in nucleophilic additions or cycloadditions.

- Aromatic Substituents : Thiophene-containing analogs (e.g., ) exhibit enhanced antibacterial activity, suggesting the heteroaromatic system is critical for bioactivity . The nitro group in 1b () may confer redox activity or serve as a hydrogen bond acceptor .

Physicochemical Properties

- Solubility trends correlate with substituent polarity: methylsulfonyl > hydroxyphenyl > ethoxyphenyl. The anthracene-fused derivative (23q) exhibits low solubility but high thermal stability due to its rigid structure .

Biological Activity

(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It features a pyrrolidine ring substituted with a methylsulfonyl group and a thiophene moiety attached to a prop-2-en-1-one system. The unique arrangement of these functional groups is believed to contribute to its biological effects.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving derivatives of thiophenes have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth and metastasis.

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against several bacterial strains. A study reported that related thiophene derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties due to structural similarities .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiophene and pyrrolidine rings significantly influence the biological activity of the compounds. For example, variations in substituents on the thiophene ring can enhance or reduce anticancer efficacy and antimicrobial potency .

| Modification | Effect on Activity |

|---|---|

| Methylsulfonyl substitution | Increases solubility and bioavailability |

| Variations in thiophene | Alters interaction with target enzymes |

Case Study 1: Anticancer Activity

A recent study explored the effect of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established anticancer agents. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds. The study utilized disk diffusion methods to assess efficacy against Candida albicans and Staphylococcus aureus. Results showed that the compound demonstrated significant inhibition zones, suggesting strong antibacterial activity at low concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.